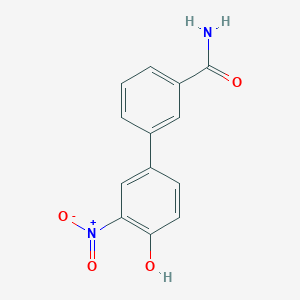
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol (5-F2HPNP) is a synthetic organic compound with a wide range of applications in scientific research. It is used in a variety of lab experiments and is known for its high purity and stability. 5-F2HPNP has a molecular weight of 191.10 g/mol and a melting point of approximately 200°C. It is a colorless crystalline solid with a slight yellowish tint.
Mécanisme D'action
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% is an agonist of the G-protein-coupled receptor (GPCR) family. It binds to the GPCR and activates the associated signal transduction pathway. This activation leads to a cascade of biochemical events which ultimately result in the physiological response.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation, differentiation and apoptosis. It has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and metabolism. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of several enzymes, including the cyclooxygenase-2 (COX-2) enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a highly stable compound with a high purity and a low cost. It is also easy to synthesize and can be used in a variety of applications. However, it does have some limitations. It has a low solubility in water and can be toxic in high concentrations.
Orientations Futures
There are several potential future directions for research involving 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95%. One possibility is to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Another possibility is to investigate its effects on other GPCRs and pathways. Additionally, further research could be conducted to improve the synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% and to develop new methods for its use in lab experiments.
Méthodes De Synthèse
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 2-nitrophenol and 5-fluoro-2-hydroxybenzaldehyde in an aqueous solution. This reaction is catalysed by a base such as sodium hydroxide or potassium hydroxide. The reaction produces a yellowish-green solution which is then purified by recrystallization.
Applications De Recherche Scientifique
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications. It is commonly used as a probe in fluorescence spectroscopy and imaging experiments. It is also used in the study of protein-ligand interactions and enzyme kinetics. 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% is also used in the study of DNA and RNA and as a tracer in metabolic studies.
Propriétés
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-8-2-4-11(15)9(6-8)7-1-3-12(16)10(5-7)14(17)18/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQRDKULXAGACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686247 |
Source


|
| Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol | |
CAS RN |
1261933-02-1 |
Source


|
| Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














